mGlu2 agonist
Overview
Description
mGlu2 agonists are a type of drug that target the metabotropic glutamate receptor 2 (mGluR2), which is a part of the group II metabotropic glutamate receptors (mGluRs) that couple to the inhibitory G-protein Gi . The group II mGluRs include two subtypes, mGlu2 and mGlu3 . These agonists have shown promise as non-dopaminergic antipsychotic drugs due to their efficacy in alleviating symptoms of schizophrenia (SZ) in both animal models and human patients .
Synthesis Analysis
From a serendipitous singleton (LY541850) with modest potency and selectivity, orthosteric agonists with excellent potency and high selectivity towards mGlu2 (LY2812223) and mGlu3 (LY2794193) subtypes were discovered .
Molecular Structure Analysis
The structures of mGlu2, when inactive and when bound to an agonist and a positive allosteric modulator (PAM), reveal a closure of the Venus Flytrap domains (VFTs) and cysteine-rich domains (CRDs) upon receptor activation . This leads to a dimer interface mediated by a hydrophobic interaction core at the apex of the CRDs .
Chemical Reactions Analysis
The activation of mGlu2/3 receptors by agonists has been shown to suppress glutamate release at presynaptic receptors during periods of enhanced, abnormal, glutamate activity .
Physical And Chemical Properties Analysis
The molecular formula of mGlu2 agonist is C13H22N6O6S, and its molecular weight is 390.42 g/mol . The compound has 7 hydrogen bond donors and 11 hydrogen bond acceptors .
Scientific Research Applications
Antipsychotic Activity : mGlu2 agonists have shown promise in treating psychiatric disorders like schizophrenia and anxiety. They can block amphetamine- and phencyclidine-induced hyperlocomotor activity in rodents, a predictive indicator of antipsychotic activity (Galici et al., 2005).
Modulating Hallucinogenic Drug Action : Selective allosteric modulators of mGlu2 receptors have been shown to attenuate the actions of hallucinogenic drugs, linking the relevance of excitatory signaling in the medial prefrontal cortex to the behavioral actions of hallucinogens. This suggests their potential in treating glutamatergic dysfunction in schizophrenia (Benneyworth et al., 2007).
Applications in Anxiety and Mood Disorders : mGlu2 and mGlu3 receptor agonists and positive allosteric modulators might be effective in treating anxiety disorders and certain forms of depression. Additionally, mGluR2 and group I mGluR antagonists, particularly mGluR5 antagonists, might have antidepressant properties (Krystal et al., 2010).
Neuroprotective Properties : mGlu2 receptors have been identified as potential targets for neuroprotective drugs, especially in conditions involving excessive glutamate release, such as in acute or chronic central nervous system disorders (Bruno et al., 2001).
Treating Addiction : mGlu2/3 receptor agonists have been proposed as potential treatments for addiction. For instance, they exert inhibitory effects on cocaine-induced reinstatement of cocaine-seeking behavior (Peters & Kalivas, 2006).
Analgesic Potential : Activation of mGlu2 receptors inhibits pain transmission, suggesting their use in models of inflammatory and neuropathic pain. Epigenetic drugs that increase mGlu2 receptor expression show a different analgesic profile with no tolerance after repeated dosing (Chiechio et al., 2010).
Regulating Dopamine Release : mGlu2/3 agonists can attenuate amphetamine-induced dopamine release, providing insights into their potential impact on dopamine neurotransmission, relevant to conditions like schizophrenia (Pehrson & Moghaddam, 2010).
properties
IUPAC Name |
(1R,2S,4R,5R,6R)-2-[[(2S)-2-aminopropanoyl]amino]-4-(1H-1,2,4-triazol-5-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic acid;azane;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O5S.H3N.H2O/c1-4(14)9(19)17-13(11(22)23)2-5(24-12-15-3-16-18-12)6-7(8(6)13)10(20)21;;/h3-8H,2,14H2,1H3,(H,17,19)(H,20,21)(H,22,23)(H,15,16,18);1H3;1H2/t4-,5+,6-,7-,8-,13-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FICWTZOQUXUYOK-AHKKVLALSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CC(C2C1C2C(=O)O)SC3=NC=NN3)C(=O)O)N.N.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@]1(C[C@H]([C@@H]2[C@H]1[C@H]2C(=O)O)SC3=NC=NN3)C(=O)O)N.N.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N6O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00735345 | |
Record name | (1R,2S,4R,5R,6R)-2-[[(2S)-2-aminopropanoyl]amino]-4-(1H-1,2,4-triazol-5-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic acid;azane;hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00735345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
mGlu2 agonist | |
CAS RN |
1311385-32-6 | |
Record name | (1R,2S,4R,5R,6R)-2-[[(2S)-2-aminopropanoyl]amino]-4-(1H-1,2,4-triazol-5-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic acid;azane;hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00735345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LY-2979165 AMMONIUM MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04MW5TZ18S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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